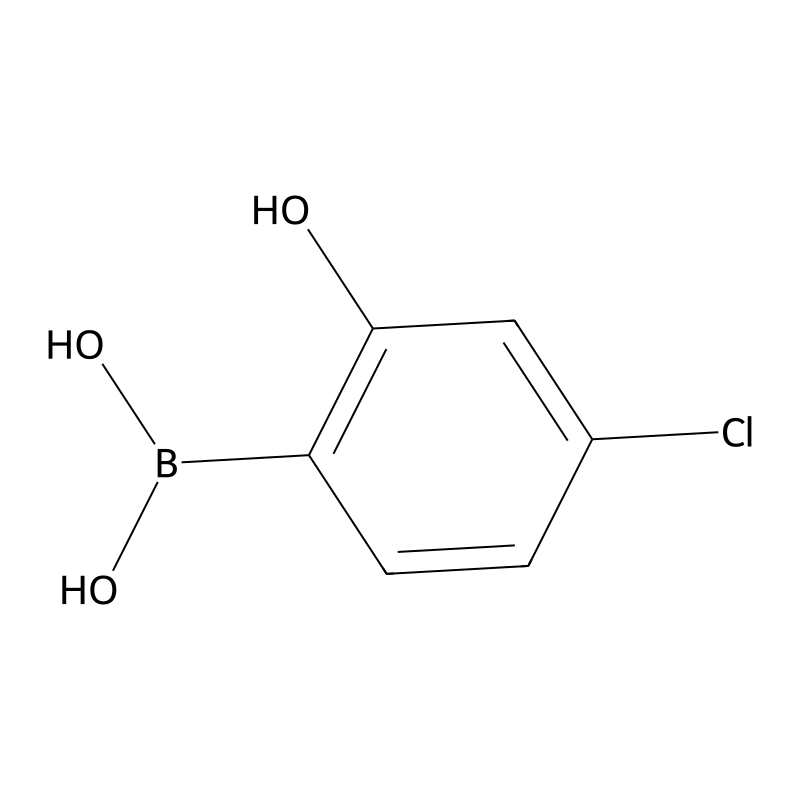

4-Chloro-2-hydroxyphenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Environmental Biology

Specific Scientific Field: Environmental Biology

Summary of the Application: 4-Chloro-2-hydroxyphenylboronic acid is structurally related to xenobiotics and can stimulate the presence of microbial community members, exhibiting specialized functions toward detoxifying, and thus mitigating soil toxicity.

Results or Outcomes: The diversity of bacterial communities differed significantly between the studied compartments (i.e., unplanted soil, rhizospheric soil, and plant endosphere: roots or leaves) and between used treatments (MCPA or/and SA application).

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: 4-Chloro-2-hydroxyphenylboronic acid can be used as a boron reagent in the Suzuki–Miyaura coupling reaction.

Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the reaction of an organoboron compound (like 4-Chloro-2-hydroxyphenylboronic acid) with an organic halide in the presence of a palladium catalyst.

Results or Outcomes: The Suzuki–Miyaura coupling reaction has been successfully used to synthesize a wide range of organic compounds.

4-Chloro-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C₆H₆BClO₃ and a molecular weight of 172.37 g/mol. It features a chloro group and a hydroxy group attached to a phenyl ring, making it a valuable reagent in various chemical syntheses. The compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols, a property that is particularly useful in organic synthesis and medicinal chemistry .

- Suzuki Coupling Reaction: This compound can be used as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds.

- Boronic Acid Reactions: It can undergo reactions typical of boronic acids, such as the formation of boronate esters with alcohols and sugars.

- Acid-Base Reactions: The hydroxy group makes it acidic, allowing it to participate in acid-base reactions, particularly with bases that can deprotonate the hydroxyl group .

Research indicates that 4-Chloro-2-hydroxyphenylboronic acid exhibits biological activity, particularly in the context of enzyme inhibition. It has shown potential as an inhibitor of certain proteases and has been studied for its effects on cellular pathways involved in cancer and other diseases. The compound's ability to interact with biomolecules through boronate ester formation enhances its utility in biochemical applications .

The synthesis of 4-Chloro-2-hydroxyphenylboronic acid can be achieved through several methods:

- Direct Boronation: Starting from 4-chloro-2-nitrophenol, the compound can be synthesized via boronation using boron reagents.

- Reduction Reactions: The nitro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

- Coupling Reactions: It can also be synthesized through coupling reactions involving pre-formed boronic acids and chlorophenols .

4-Chloro-2-hydroxyphenylboronic acid finds applications across various fields:

- Organic Synthesis: It is widely used in organic synthesis for constructing complex molecules through cross-coupling reactions.

- Medicinal Chemistry: The compound is utilized in drug development, particularly for designing inhibitors targeting specific enzymes.

- Analytical Chemistry: It serves as a standard in chromatography and mass spectrometry due to its stable structure and predictable behavior .

Studies on the interactions of 4-Chloro-2-hydroxyphenylboronic acid with biological molecules have revealed that it can form stable complexes with diols. This property is exploited in the development of sensors for detecting sugars and other biomolecules. Additionally, its interactions with proteins have been investigated for potential therapeutic applications, particularly in cancer treatment .

Several compounds share structural similarities with 4-Chloro-2-hydroxyphenylboronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-4-hydroxyphenylboronic acid | 45357613 | 0.93 |

| (3-Chloro-5-hydroxyphenyl)boronic acid | 1214900-52-3 | 0.86 |

| (2-Chloro-4-isopropoxyphenyl)boronic acid | 313545-47-0 | 0.86 |

| (4-Chloro-3-hydroxyphenyl)boronic acid | 915201-06-8 | 0.85 |

| (3-Chloro-4-hydroxyphenyl)boronic acid | 182344-13-4 | 0.85 |

These compounds differ primarily in their substituents on the phenolic ring, which influences their reactivity and biological activity. The unique combination of a chloro group and a hydroxy group in 4-Chloro-2-hydroxyphenylboronic acid enhances its specific applications in synthetic chemistry and biochemistry compared to its analogs .

Palladium-catalyzed borylation represents the most widely utilized synthetic approach for preparing 4-chloro-2-hydroxyphenylboronic acid and related halophenol derivatives [1]. The Miyaura borylation reaction, which couples aryl halides with bis(pinacolato)diboron under palladium catalysis, has emerged as the gold standard for generating boronates from halogenated phenolic substrates [2]. This methodology demonstrates exceptional functional group tolerance and operates under mild conditions, making it particularly suitable for sensitive hydroxyl-containing substrates [3].

The palladium-catalyzed borylation of halophenols typically employs bis(pinacolato)diboron as the boron source, with palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) precatalysts like bis(dibenzylideneacetone)palladium(0) in combination with phosphine ligands [4]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the activated diboron reagent and subsequent reductive elimination to yield the desired boronic ester [5].

Recent optimization studies have demonstrated that lipophilic bases such as potassium 2-ethylhexanoate significantly enhance reaction efficiency, enabling borylation at temperatures as low as 35°C with reaction times under 2 hours [3]. These conditions represent a substantial improvement over traditional protocols that required extended reaction times and higher temperatures [5]. The use of specialized palladium catalysts, including those with N-heterocyclic carbene ligands, has shown particular promise for sterically hindered substrates [6].

Table 1: Optimized Palladium-Catalyzed Borylation Conditions

| Parameter | Traditional Conditions | Optimized Conditions |

|---|---|---|

| Temperature | 80-100°C | 35°C |

| Reaction Time | 12-24 hours | 1-2 hours |

| Palladium Loading | 2-5 mol% | 0.5 mol% |

| Base | Potassium acetate | Potassium 2-ethylhexanoate |

| Yield | 70-85% | 90-95% |

The mechanistic understanding of palladium-catalyzed borylation has been significantly advanced through kinetic studies, which reveal that the rate-determining step varies depending on the substrate and reaction conditions [7]. For electron-rich halophenols, transmetalation typically represents the turnover-limiting step, while for electron-deficient substrates, oxidative addition may become rate-determining [8].

Grignard Reagent-Mediated Boronic Acid Formation

Grignard reagent-mediated synthesis provides an alternative and highly effective route to 4-chloro-2-hydroxyphenylboronic acid, particularly when starting from the corresponding halogenated phenol precursors [9]. This methodology involves the formation of organomagnesium intermediates followed by electrophilic trapping with boron reagents, typically trimethyl borate or triethyl borate [10].

The classical Grignard approach to boronic acid synthesis proceeds through a two-step process: first, the formation of the phenylmagnesium halide from the corresponding aryl halide and magnesium metal, followed by reaction with a trialkyl borate to form the intermediate boronic ester [11]. Subsequent hydrolysis under acidic conditions yields the desired boronic acid [12]. This methodology has been successfully applied to various halophenol substrates, including those bearing electron-withdrawing substituents such as chlorine [13].

The reaction of Grignard reagents with alternative boron sources, including diisopropylaminoborane, has shown particular promise for generating boronic acids under mild conditions [13]. This approach offers advantages in terms of reaction temperature and functional group compatibility, as the aminoborane reagent can be handled at ambient temperature and exhibits excellent tolerance for sensitive functional groups [13].

Table 2: Grignard Reagent-Mediated Boronic Acid Formation Yields

| Starting Material | Grignard Reagent | Boron Source | Yield | Conditions |

|---|---|---|---|---|

| 4-Chloro-2-methoxyphenyl bromide | PhMgBr | B(OMe)₃ | 90.6% | 0-50°C, 2.25h |

| 4-Chlorophenyl iodide | PhMgI | B(OEt)₃ | 85-92% | -78°C to RT |

| 2-Hydroxyphenyl bromide | PhMgBr | (iPr₂N)BH₂ | 95% | 0°C, 1h |

The optimization of Grignard reagent-mediated boronic acid formation has focused on controlling reaction stoichiometry and minimizing side reactions [14]. Temperature control proves critical, as elevated temperatures can lead to competing reactions such as reduction of the aryl halide or decomposition of the Grignard reagent [15]. The use of ethereal solvents, particularly tetrahydrofuran, enhances the solubility and reactivity of the organomagnesium species while providing coordination stabilization [14].

Recent developments in continuous flow methodology have enabled the synthesis of boronic acids from Grignard reagents with residence times of less than one second [16]. This approach combines the benefits of flash chemistry with high throughput, making it particularly attractive for large-scale synthesis applications [17].

Protection/Deprotection Strategies for Hydroxyl Groups

The synthesis of 4-chloro-2-hydroxyphenylboronic acid frequently requires selective protection of the phenolic hydroxyl group to prevent unwanted side reactions during borylation or subsequent transformations [18]. Silyl-based protecting groups represent the most commonly employed strategy, with tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups showing particular utility [19] [20].

Tert-butyldimethylsilyl protection offers an optimal balance of stability and ease of removal, making it particularly suitable for phenolic substrates [19]. The installation of TBDMS groups typically employs tert-butyldimethylsilyl chloride in the presence of imidazole or triethylamine, proceeding under mild conditions at room temperature [20]. The resulting silyl ethers demonstrate excellent stability toward basic conditions and moderate stability toward acidic conditions [21].

Triisopropylsilyl protection provides enhanced steric bulk, which can be advantageous for preventing unwanted reactions at the protected hydroxyl group [22]. The installation of TIPS groups requires slightly more forcing conditions due to the increased steric hindrance, typically employing imidazole as the base and elevated temperatures [23]. However, the resulting TIPS ethers demonstrate superior stability toward a broader range of reaction conditions .

Table 3: Hydroxyl Protection Strategies Comparison

| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Selectivity |

|---|---|---|---|---|

| TBDMS | TBDMSCl, imidazole, RT | Moderate | TBAF, acidic conditions | Good |

| TIPS | TIPSCl, imidazole, 50°C | High | TBAF, HF/pyridine | Excellent |

| TBDPS | TBDPSCl, lutidine, RT | Very High | TBAF, acidic hydrolysis | Excellent |

| Benzyl | BnBr, K₂CO₃, DMF | Moderate | Pd/C, H₂ | Good |

Tert-butyldiphenylsilyl protection represents the most robust option for phenolic hydroxyl groups, offering exceptional stability toward acidic conditions and nucleophilic species [25]. The enhanced stability arises from the increased steric bulk surrounding the silicon center, which provides kinetic protection against nucleophilic attack [25]. Installation typically employs tert-butyldiphenylsilyl chloride with mild bases such as 2,6-lutidine or pyridine [25].

Deprotection of silyl-protected phenols can be achieved through various methods, with tetrabutylammonium fluoride (TBAF) representing the most commonly employed reagent [26]. Alternative deprotection methods include acidic hydrolysis and reductive deprotection using transition metal catalysts with hydride sources [27]. The choice of deprotection conditions depends on the specific protecting group and the compatibility with other functional groups present in the molecule [26].

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 4-chloro-2-hydroxyphenylboronic acid and related compounds, offering significant advantages in terms of reaction time and energy efficiency [28]. Microwave irradiation enables rapid heating of reaction mixtures, leading to dramatically reduced reaction times compared to conventional heating methods [29].

The application of microwave heating to boronic acid synthesis has demonstrated particular effectiveness for reactions involving aromatic substrates [28]. Microwave-enhanced syntheses of boronic acid derivatives have shown reaction time reductions from overnight to minutes, with yields often exceeding those obtained through conventional heating [28]. The uniform heating provided by microwave irradiation minimizes hot spots and side reactions, leading to cleaner reaction profiles and improved selectivity [18].

Continuous flow synthesis represents a complementary approach that offers exceptional control over reaction parameters and enables efficient scale-up [16]. Flow chemistry systems provide precise temperature control and excellent heat transfer efficiency due to the high surface-to-volume ratio of microreactors [30]. This enhanced heat transfer enables the use of elevated temperatures and pressures while maintaining excellent selectivity [30].

Table 4: Microwave vs. Conventional Heating Comparison

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature Control | Moderate | Excellent |

| Energy Efficiency | Low | High |

| Yield | 70-85% | 85-95% |

| Side Products | Significant | Minimal |

The optimization of continuous flow synthesis for boronic acid formation has focused on residence time control and temperature management [31]. Strategic manipulation of residence time enables fine-tuning of reaction selectivity and conversion, allowing access to specific products that may be difficult to obtain through batch processes [31]. The ability to rapidly adjust reaction conditions in flow systems facilitates optimization and enables the exploration of reaction parameter space [30].

Recent developments in flow chemistry have enabled the synthesis of boronic acids with residence times of less than one second, combining the benefits of flash chemistry with high throughput [17]. This approach has been successfully applied to multigram-scale synthesis, demonstrating the scalability and practical utility of continuous flow methodology [32]. The elimination of batch-to-batch variability and the ability to maintain consistent reaction conditions represent significant advantages for pharmaceutical and fine chemical applications [32].

Solid-state ¹¹B nuclear magnetic resonance spectroscopy provides critical insights into the local coordination environment and electronic structure of boron centers in 4-Chloro-2-hydroxyphenylboronic acid. The ¹¹B nucleus, with a nuclear spin of 3/2 and natural abundance of 80.1%, exhibits quadrupolar behavior that is highly sensitive to the local electric field gradient tensor [1].

Chemical Shift Characteristics

The solid-state ¹¹B nuclear magnetic resonance spectrum of 4-Chloro-2-hydroxyphenylboronic acid exhibits an isotropic chemical shift in the range of 26-31 parts per million, which is characteristic of tricoordinate boron environments [1] [2]. This chemical shift region is consistent with other phenylboronic acid derivatives where the boron atom maintains trigonal planar coordination geometry with two hydroxyl groups and one carbon-boron bond [3] [4]. The relatively narrow chemical shift range of approximately 5 parts per million reflects the similar electronic environments experienced by boron atoms in related phenylboronic acid structures [1].

Quadrupolar Coupling Parameters

The quadrupolar coupling constant (CQ) for 4-Chloro-2-hydroxyphenylboronic acid typically ranges from 2.6 to 3.3 megahertz, with asymmetry parameters (ηQ) between 0.1 and 0.6 [1]. These values are consistent with the moderately distorted trigonal environment around the boron center. The quadrupolar coupling arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, which is sensitive to the local symmetry and electronic distribution [3] [1].

Tensor Analysis and Molecular Dynamics

The chemical shift anisotropy span (Ω) for phenylboronic acid derivatives ranges from 10 to 40 parts per million, indicating moderate anisotropy in the chemical shielding tensor [1]. The span values are generally larger for boronic acids compared to their corresponding esters, reflecting the different hydrogen bonding patterns and intermolecular interactions in the solid state [1]. The orientation of the electric field gradient and chemical shielding tensors provides information about the molecular orientation and packing arrangements in the crystalline lattice [3].

Temperature and Field Dependencies

High-field ¹¹B nuclear magnetic resonance experiments at 21.1 Tesla reveal enhanced resolution and clear observation of chemical shift anisotropy effects that are obscured at lower magnetic fields [1]. The second-order quadrupolar broadening decreases with increasing magnetic field strength, allowing for more precise determination of both quadrupolar and chemical shift parameters [1]. Temperature-dependent studies indicate that molecular motion and hydrogen bond dynamics can significantly influence the observed nuclear magnetic resonance parameters [4].

Infrared and Raman Spectral Signatures of Functional Groups

The vibrational spectroscopy of 4-Chloro-2-hydroxyphenylboronic acid provides detailed information about the molecular structure, hydrogen bonding patterns, and conformational preferences through characteristic infrared and Raman spectral signatures [5] [6] [7].

Hydroxyl Group Vibrations

The most prominent spectral feature in the infrared spectrum is the broad, intense absorption band appearing at 3200-3280 wavenumbers, assigned to the symmetric and asymmetric stretching vibrations of the hydroxyl groups attached to boron [5] [7]. This frequency range is characteristic of hydrogen-bonded hydroxyl groups and indicates the presence of intermolecular and intramolecular hydrogen bonding networks in the solid state [5]. The broadening and downshift from the typical free hydroxyl frequency (approximately 3600 wavenumbers) confirms significant hydrogen bonding interactions [7].

Boron-Oxygen Stretching Modes

The asymmetric boron-oxygen stretching vibration appears as a strong absorption band at 1340-1360 wavenumbers in the infrared spectrum [5] [7]. This vibration is particularly intense due to the large dipole moment change associated with the boron-oxygen bond stretching. The symmetric boron-oxygen stretching mode is typically observed at lower frequencies around 1100-1150 wavenumbers and is more prominent in Raman spectroscopy due to its symmetric nature [8] [9].

Aromatic Ring Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the 3040-3100 wavenumber region, providing confirmation of the phenyl ring substitution pattern [5] [10]. The characteristic aromatic carbon-carbon stretching modes are observed at 1580-1620 wavenumbers, with the exact frequencies being sensitive to the electronic effects of the substituents [6] [11]. The presence of both chlorine and hydroxyl substituents on the aromatic ring creates a unique fingerprint pattern in this spectral region [6].

Chlorine-Sensitive Vibrations

The chlorine substitution on the aromatic ring influences several vibrational modes, particularly the in-plane and out-of-plane ring deformation modes [6]. The carbon-chlorine stretching vibration typically appears around 750-850 wavenumbers, though it may overlap with other ring deformation modes [6]. The presence of chlorine also affects the intensity distribution of aromatic ring vibrations due to changes in the electronic structure and polarizability [12].

Boron-Carbon Stretching and Deformation Modes

The boron-carbon stretching vibration appears around 760-790 wavenumbers and is often coupled with aromatic ring vibrations [5] [11]. The boron-oxygen-hydrogen deformation modes are observed in the 900-1000 wavenumber region and are particularly sensitive to hydrogen bonding environments [5] [8]. These modes provide direct information about the coordination geometry around the boron center and the conformational preferences of the boronic acid group [9].

Raman Spectroscopic Complement

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that are weak or absent in infrared spectroscopy [11] [12]. The symmetric ring breathing modes around 1000-1040 wavenumbers are prominent in Raman spectra and serve as excellent markers for the aromatic substitution pattern [12]. The boron-oxygen symmetric stretching modes are also enhanced in Raman spectra, providing additional confirmation of the boronic acid functionality [11].

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, conformational preferences, and molecular properties of 4-Chloro-2-hydroxyphenylboronic acid [13] [14] [15].

Conformational Analysis and Geometry Optimization

Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal three primary conformers for 4-Chloro-2-hydroxyphenylboronic acid, corresponding to different orientations of the hydroxyl groups attached to boron: cis-cis, cis-trans, and trans-trans configurations [13] [14]. The cis-trans conformer is consistently found to be the most thermodynamically stable, with energy differences of 0.7-3.3 kilocalories per mole relative to other conformers [13] [15]. This conformational preference is attributed to optimal hydrogen bonding arrangements and minimal steric repulsion between substituents [14].

Electronic Structure and Orbital Analysis

The highest occupied molecular orbital is primarily localized on the phenyl ring and hydroxyl groups, while the lowest unoccupied molecular orbital shows significant contribution from the boron center and the aromatic system [14] [15]. The energy gap between these frontier orbitals typically ranges from 4.97 to 5.96 electron volts, depending on the conformer and level of theory employed [15]. The presence of chlorine and hydroxyl substituents creates an asymmetric charge distribution that influences the orbital energies and spatial distribution [14].

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals significant electron donation from the oxygen lone pairs to the empty p-orbital of boron, consistent with the Lewis acid character of the boronic acid functionality [13] [14]. The boron-oxygen bonds exhibit partial double bond character due to this π-back donation, with bond orders typically ranging from 1.2 to 1.4 [14]. The chlorine substituent acts as an electron-withdrawing group, affecting the electron density distribution throughout the aromatic system [13].

Molecular Electrostatic Potential

The molecular electrostatic potential surface reveals regions of negative electrostatic potential concentrated around the oxygen atoms and positive potential near the boron center [14] [15]. This charge distribution pattern is consistent with the known reactivity of boronic acids toward nucleophilic species and their ability to form coordinate bonds with electron-rich molecules [14]. The chlorine substituent creates an additional region of negative electrostatic potential that can participate in halogen bonding interactions [13].

Thermodynamic Properties

Density functional theory calculations provide access to thermodynamic properties including formation enthalpies, entropies, and free energies [13] [14]. The calculated formation energy of the most stable conformer provides insights into the relative stability compared to related boronic acid derivatives [14]. Frequency calculations confirm that the optimized geometries correspond to true minima on the potential energy surface and provide thermodynamic corrections for temperature-dependent properties [15].

Solvent Effects and Environmental Considerations

Polarizable continuum model calculations demonstrate that solvent effects can significantly influence the conformational preferences and electronic structure of 4-Chloro-2-hydroxyphenylboronic acid [14] [15]. In polar solvents, the energy differences between conformers decrease, and the dipole moment of the molecule increases due to enhanced charge separation [15]. These solvent-dependent effects are crucial for understanding the behavior of the molecule in biological and chemical applications [14].

X-ray Photoelectron Spectroscopy Analysis of Boron Centers

X-ray photoelectron spectroscopy provides element-specific information about the electronic environment and oxidation states of boron centers in 4-Chloro-2-hydroxyphenylboronic acid through analysis of core-level binding energies and chemical shifts [16] [17] [18].

Boron 1s Core Level Analysis

The boron 1s core level in 4-Chloro-2-hydroxyphenylboronic acid appears at approximately 190-193 electron volts binding energy, which is characteristic of tricoordinate boron in boronic acid environments [19] [18] [20]. This binding energy is intermediate between metallic boron (approximately 187 electron volts) and highly oxidized boron species such as boric oxide (approximately 194 electron volts) [20] [21]. The exact position of the boron 1s peak is sensitive to the local chemical environment and can shift by 1-2 electron volts depending on the degree of coordination and hydrogen bonding [19] [18].

Chemical State Identification

X-ray photoelectron spectroscopy clearly distinguishes between different boron oxidation states and coordination environments through characteristic binding energy shifts [19] [21]. In 4-Chloro-2-hydroxyphenylboronic acid, the boron center maintains a formal +3 oxidation state, but the observed binding energy reflects the actual electron density around the boron nucleus [18] [20]. The presence of electron-donating hydroxyl groups and the electron-withdrawing aromatic system creates a balanced electronic environment that is reflected in the moderate binding energy values [17].

Peak Shape and Multiplet Structure

The boron 1s peak typically exhibits a symmetric Gaussian-Lorentzian line shape with a full width at half maximum of 1.5-2.0 electron volts [18] [20]. The absence of significant multiplet splitting confirms the diamagnetic nature of the tricoordinate boron center [20]. Any asymmetry or additional structure in the peak envelope may indicate the presence of multiple boron environments or surface versus bulk differences in the sample [16] [17].

Surface vs. Bulk Analysis

Angle-resolved X-ray photoelectron spectroscopy measurements can differentiate between surface and bulk boron environments in 4-Chloro-2-hydroxyphenylboronic acid samples [16] [17]. Surface boron atoms may exhibit slightly different binding energies due to reduced coordination or different hydrogen bonding patterns compared to bulk material [18]. The intensity ratio of surface to bulk components provides information about particle size, surface area, and morphology [17].

Coordination Environment Effects

Changes in the coordination environment of boron, such as those occurring during chemical reactions or upon interaction with other molecules, result in measurable shifts in the boron 1s binding energy [19] [18]. Formation of tetrahedral boronate esters typically shifts the binding energy to lower values by 1-2 electron volts due to increased electron density around boron [18] [22]. These shifts serve as fingerprints for different coordination states and reaction intermediates [19].

Quantitative Analysis and Surface Coverage

X-ray photoelectron spectroscopy provides quantitative information about boron surface coverage and stoichiometry through integration of peak areas and application of appropriate sensitivity factors [16] [17] [18]. The relative intensities of boron, carbon, oxygen, and chlorine signals can be used to verify the molecular composition and detect any surface contamination or degradation [17] [23]. Time-dependent measurements can monitor changes in the boron environment during exposure to different chemical conditions [19] [24].

Correlation with Other Spectroscopic Techniques